molecular formula C30H37N5O2 B2725610 (4-(2,3-Dimethylphenyl)piperazin-1-yl)(1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)methanone CAS No. 1115998-93-0

(4-(2,3-Dimethylphenyl)piperazin-1-yl)(1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)methanone

Cat. No. B2725610
CAS RN: 1115998-93-0
M. Wt: 499.659
InChI Key: LDCZBZGBXQRHME-UHFFFAOYSA-N
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Description

(4-(2,3-Dimethylphenyl)piperazin-1-yl)(1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C30H37N5O2 and its molecular weight is 499.659. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

Research on compounds with similar structures involves detailed molecular interaction studies, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. This study provides insights into the conformational analysis, pharmacophore models, and quantitative structure-activity relationship (QSAR) models, which are crucial for understanding how such compounds interact with biological receptors (Shim et al., 2002).

Antimicrobial and Anticancer Agents

Another avenue of research involves the development of novel pyrazole derivatives as potential antimicrobial and anticancer agents. This includes the synthesis and characterization of compounds with promising in vitro activities against various pathogens and cancer cell lines, highlighting the therapeutic potential of these chemical structures (Hafez et al., 2016).

Metabolism and Pharmacokinetics Studies

Studies on the metabolism, excretion, and pharmacokinetics of complex compounds, such as dipeptidyl peptidase IV inhibitors, are essential for understanding their behavior in biological systems. This research can inform the development of new drugs by elucidating how compounds are absorbed, metabolized, and eliminated from the body, providing a basis for safe and effective therapeutic use (Sharma et al., 2012).

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of metal complexes derived from novel phenolic Mannich bases represent another scientific application. These studies contribute to the understanding of the chemical properties and potential applications of these complexes in various fields, including catalysis, material science, and pharmaceuticals (Büyükkıdan & Özer, 2013).

Antiproliferative Activity Against Human Cancer Cell Lines

The synthesis and evaluation of compounds for their antiproliferative activity against human cancer cell lines offer insights into their potential as anticancer agents. Research in this area focuses on the development of new therapeutic options for cancer treatment, highlighting the significance of chemical synthesis in drug discovery (Mallesha et al., 2012).

properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N5O2/c1-4-24-8-10-26(11-9-24)37-29-20-28(31-21-32-29)34-14-12-25(13-15-34)30(36)35-18-16-33(17-19-35)27-7-5-6-22(2)23(27)3/h5-11,20-21,25H,4,12-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCZBZGBXQRHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC(=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.